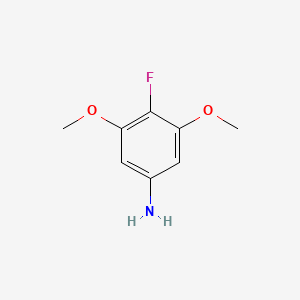

3,5-Dimethoxy-4-fluoroaniline

Description

Structural Significance and Synthetic Utility within Aniline (B41778) Chemistry

The key to the synthetic value of 3,5-Dimethoxy-4-fluoroaniline lies in its distinct structure. The aniline backbone is functionalized with two electron-donating methoxy (B1213986) groups (-OCH₃) and a single, powerfully electron-withdrawing fluorine atom (-F). smolecule.com This specific substitution pattern creates a unique electronic environment on the aromatic ring. The methoxy groups enhance the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution reactions, while the fluorine atom modulates this reactivity. smolecule.comchemistrysteps.com

This balance of electronic effects makes this compound a highly adaptable building block. The amino (-NH₂) group itself retains its characteristic reactivity, readily undergoing reactions such as acylation, alkylation, and diazotization, which allows for the introduction of a wide variety of other functional groups. askfilo.comontosight.ai This versatility enables chemists to use it as a scaffold to construct complex target molecules with a high degree of control and precision.

Overview of the Research Landscape for Substituted Anilines with Electron-Donating and Electron-Withdrawing Groups

The broader field of aniline chemistry is deeply rooted in understanding how substituents influence molecular properties. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aniline ring profoundly alters its chemical behavior. chemistrysteps.comdoubtnut.com

Research has consistently shown that EDGs, such as methoxy or alkyl groups, increase the electron density on the aromatic ring and at the nitrogen atom. askfilo.comtiwariacademy.com This enhancement makes the aniline more basic and a stronger nucleophile, thus accelerating reactions with electrophiles. chemistrysteps.com Conversely, EWGs, like nitro groups or halogens, pull electron density away from the ring system, which decreases the basicity and nucleophilicity of the aniline. doubtnut.com

Modern synthetic strategies often exploit this push-pull electronic interplay. For instance, the formation of electron donor-acceptor (EDA) complexes, which can be activated by visible light for photocatalytic reactions, relies on the careful selection of anilines bearing these types of substituents. benicewiczgroup.com The ability to fine-tune the electronic properties of anilines is therefore a powerful tool for designing novel reactions and materials. wisdomlib.org

Rationale for Comprehensive Investigation of this compound in Modern Chemical Research

The focused investigation into this compound is driven by the precise and valuable chemical properties it possesses. The rationale for its comprehensive study in modern research is multifaceted:

Unique Electronic Profile: The compound embodies a sophisticated electronic balance. The strong electron-donating character of the two methoxy groups is tempered by the inductive electron-withdrawing effect of the adjacent fluorine atom. smolecule.com This subtle interplay allows for a fine-tuning of reactivity that is difficult to achieve with more simply substituted anilines.

Access to Novel Chemical Scaffolds: As a specialized building block, it provides a gateway to synthesizing molecules that would be challenging to create through other routes. acs.orgnih.gov Its specific substitution pattern is integral to constructing targeted molecular architectures.

Value of Fluorine in Medicinal Chemistry: The inclusion of fluorine in drug candidates is a well-established strategy to enhance pharmacological properties. nih.gov Fluorine can improve metabolic stability, increase binding affinity to biological targets, and enhance bioavailability. nih.govresearchgate.netnih.gov As a fluorine-containing intermediate, this compound is a valuable precursor for the development of new therapeutic agents. ontosight.aiontosight.ai

In essence, this compound is not just another aniline derivative; it is a specialized tool that offers chemists nuanced control over synthetic outcomes, making it a subject of considerable interest for future innovations in both medicine and material science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-fluoro-3,5-dimethoxyaniline smolecule.com |

| Molecular Formula | C₈H₁₀FNO₂ smolecule.com |

| Molecular Weight | 171.17 g/mol smolecule.com |

| Canonical SMILES | COC1=CC(=CC(=C1F)OC)N smolecule.com |

| InChI Key | KIPVAYUWVAIHSL-UHFFFAOYSA-N smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO2 |

|---|---|

Molecular Weight |

171.17 g/mol |

IUPAC Name |

4-fluoro-3,5-dimethoxyaniline |

InChI |

InChI=1S/C8H10FNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 |

InChI Key |

KIPVAYUWVAIHSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)N |

Origin of Product |

United States |

Synthesis Methodologies for 3,5 Dimethoxy 4 Fluoroaniline and Analogous Substituted Fluoroanilines

Strategic Retrosynthetic Analysis for Construction of the Fluorinated Dimethoxyaniline Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. researchgate.netresearchgate.net For 3,5-dimethoxy-4-fluoroaniline, the primary disconnection points involve the amine and fluoro substituents. A logical retrosynthetic approach would involve the reduction of a corresponding nitrobenzene (B124822) precursor. This strategy is advantageous as the nitro group is a strong electron-withdrawing group, which can facilitate certain substitution reactions on the aromatic ring. jsynthchem.comjsynthchem.com The methoxy (B1213986) groups are typically introduced prior to nitration, as they are activating groups and will direct subsequent substitutions. The fluorine atom can be introduced either before or after the installation of the nitro group, depending on the chosen fluorination method.

Precursor Synthesis Routes and Optimization Strategies

The successful synthesis of this compound hinges on the efficient preparation of key precursors. This section details the synthesis of halogenated and alkoxy-substituted nitrobenzene intermediates and the subsequent selective reduction of the nitro group.

The synthesis of the nitrobenzene precursors typically begins with a commercially available starting material, such as a di-substituted benzene (B151609). For instance, the synthesis could commence with a dimethoxybenzene derivative, which is then halogenated or nitrated. The methoxy groups are ortho-, para-directing and activating, while the nitro group is a meta-directing and deactivating group. Careful consideration of these directing effects is crucial for achieving the desired substitution pattern.

In some synthetic routes, a halogenated nitrobenzene may be used as the starting point. For example, 3,5-dichloro-4-fluoronitrobenzene (B1581561) can serve as a precursor. google.com The synthesis of such intermediates may involve electrophilic aromatic substitution reactions, such as nitration of a halogenated aromatic compound. The reaction conditions, including the choice of nitrating agent and solvent, must be optimized to maximize the yield of the desired isomer and minimize the formation of byproducts.

The reduction of the nitro group to an amine is a critical step in the synthesis of the target aniline (B41778). jsynthchem.com This transformation must be selective, especially when other reducible functional groups are present in the molecule. researchgate.net Several methods are available for this reduction, with catalytic hydrogenation and carbon monoxide-mediated reductions being prominent examples.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. google.commasterorganicchemistry.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. iaea.orgacs.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as methanol (B129727) or ethanol (B145695). chemicalbook.comgoogle.com

The efficiency of the reduction can be influenced by various factors, including the catalyst loading, hydrogen pressure, temperature, and the nature of the solvent. google.comgoogle.com For instance, the hydrogenation of 4-fluoro-1-nitrobenzene to 4-fluoroaniline (B128567) can be achieved in high yield using 10% Pd/C in methanol at room temperature. chemicalbook.com In some cases, additives may be used to enhance the selectivity or rate of the reaction. google.com

Table 1: Catalytic Hydrogenation of Nitroarenes to Anilines

| Nitroarene | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 4-fluoro-1-nitrobenzene | 10% Pd/C | Methanol | H₂, Room Temp, 3h | 4-fluoroaniline | 100% | chemicalbook.com |

| 3,5-dichloro-4-fluoronitrobenzene | Pd/C (5% or 10% Pd) | 95% Ethanol | H₂, 60-120°C, 1.0-4.0 MPa, 2-5h | p-fluoroaniline | High | google.com |

| 4-chloro-2,5-dimethoxynitrobenzene | 5% Pt/carbon | Xylene | H₂, 80-110°C | 4-chloro-2,5-dimethoxyaniline (B1194742) | Not specified | google.com |

| Nitrobenzene | Pd-6Ni-N-C60 | Not specified | H₂, 70°C, 1.0 MPa | Aniline | 98.2% selectivity | iaea.org |

It is important to note that catalytic hydrogenation can sometimes lead to the reduction of other functional groups, such as alkenes or nitriles, so careful control of the reaction conditions is necessary to ensure chemoselectivity. masterorganicchemistry.comacs.org

Carbon monoxide (CO) can also be employed as a reducing agent for the conversion of nitroaromatics to anilines. unimi.it This method often requires a catalyst, such as a transition metal complex. rsc.org The reduction of nitroarenes by CO is believed to proceed through the formation of a nitrosoarene intermediate. unimi.it

One example involves the use of a PdCl₂-V₂O₅ catalyst with carbon monoxide as the reducing agent. This system has been used for the synthesis of 4-fluoroaniline from the corresponding nitrobenzene, achieving a 90% yield. chemicalbook.com Ruthenium-based complexes have also been investigated for their ability to facilitate the reduction of nitro groups in the presence of carbon monoxide. rsc.org

Table 2: Carbon Monoxide-Mediated Reduction of Nitroaromatics

| Nitro Compound | Catalyst/Reducing System | Conditions | Product | Yield | Reference |

| Nitrobenzene derivative | PdCl₂-V₂O₅ / CO | 160°C, 3h | 4-fluoroaniline | 90% | chemicalbook.com |

| Arylnitro compounds | Ruthenium carbonyl complexes / CO | Not specified | Arylamines | Not specified | rsc.org |

| Nitric Oxide | Copper-cobalt oxides / CO | 200°C | N₂ | 98.9% conversion | nih.gov |

While effective, the use of carbon monoxide requires appropriate safety precautions due to its toxicity.

The introduction of a fluorine atom onto an aromatic ring is a key step in the synthesis of this compound and its analogs. nih.govnih.gov Fluorine's high electronegativity and small size can significantly alter the electronic and steric properties of the molecule. numberanalytics.com There are two main strategies for aromatic fluorination: nucleophilic and electrophilic fluorination. alfa-chemistry.com

Nucleophilic Aromatic Substitution (SNA_r)

In nucleophilic aromatic substitution, a leaving group on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com The presence of electron-withdrawing groups, like a nitro group, activates the ring towards nucleophilic attack. numberanalytics.com

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.orgresearchgate.net Reagents containing an N-F bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are commonly used for this purpose. alfa-chemistry.comwikipedia.orgalfa-chemistry.com These reagents are generally more stable and easier to handle than elemental fluorine. wikipedia.org The choice of fluorinating agent and reaction conditions can influence the regioselectivity of the fluorination. researchgate.netbeilstein-journals.org

Table 3: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Characteristics |

| Selectfluor® | F-TEDA-BF₄ | Stable, mild conditions, high thermal stability, low toxicity. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, high fluorination ability. alfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. wikipedia.org |

Introduction of Methoxy Substituents via O-Alkylation or Related Strategies

The introduction of methoxy groups onto an aromatic ring is a fundamental transformation in organic synthesis. One common strategy is the O-alkylation of a precursor molecule. For instance, in the synthesis of 2-fluoro-4-methoxyaniline, a multi-step process can be employed starting from 2-fluorophenol. This process involves nitration, followed by alkylation with a methylating agent like dimethyl sulfate (B86663), and finally, reduction of the nitro group to an amine. orgsyn.org However, this approach can lead to a mixture of regioisomers that require separation, and the use of hazardous reagents like dimethyl sulfate is a concern. orgsyn.org

An alternative approach to avoid these issues is to start with a pre-functionalized precursor. For example, 2-fluoro-4-iodoaniline (B146158) can be used as a starting material. orgsyn.org The iodine atom can be replaced with a methoxy group in a subsequent step, offering better regioselectivity.

Direct Synthetic Approaches to this compound

Direct synthesis of specifically substituted anilines often involves a multi-step reaction sequence. For example, a synthetic route to the analogous compound 4-fluoro-3,5-dimethylaniline (B133924) starts from 2,6-dimethylfluorobenzene. chemicalbook.com A typical sequence involves nitration of the aromatic ring, followed by reduction of the nitro group to an aniline. chemicalbook.com This general strategy can be adapted for the synthesis of this compound, likely starting from a difluoro- or a dihydroxy-substituted benzene derivative, followed by the introduction of the methoxy and amino functionalities.

Advanced Synthetic Strategies and Process Intensification

To improve the efficiency and sustainability of synthesizing substituted fluoroanilines, researchers have explored advanced strategies such as microwave-assisted synthesis and one-pot reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. orientjchem.orgyoutube.comsciepub.com This technology can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. orientjchem.org For example, the hydrolysis of an N-acylated nitroaniline, a step often involved in aniline synthesis, can be completed in minutes using microwave irradiation, whereas the conventional method may take an hour. orientjchem.org Similarly, cyclization reactions can be accelerated from hours to seconds. orientjchem.org The use of microwave heating is particularly well-suited for reactions involving fluorous molecules due to the high chemical and physical stability of the C-F bond. nih.gov This allows for reactions to be conducted at elevated temperatures, further increasing the reaction rate. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Times

| Reaction Step | Conventional Method Time | Microwave-Assisted Time |

| Hydrolysis | ~1 hour | 5 minutes |

| Cyclization | ~1 hour | 90 seconds |

| Amine Substitution | ~14 hours | 1 hour |

| Data sourced from a study on the synthesis of fluoro-substituted quinoxaline (B1680401) derivatives. orientjchem.org |

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. rsc.org A notable example is the catalyst-free, one-pot, four-component green synthesis of functionalized 1,4-dihydropyridines. rsc.org This method utilizes ultrasound irradiation in an aqueous ethanol medium to synthesize various compounds in excellent yields (89–96%). rsc.org While not a direct synthesis of this compound, this approach demonstrates the potential of one-pot methodologies for the efficient construction of complex molecules containing a fluoroaniline (B8554772) moiety. rsc.orgnih.gov

Application of Chiral Auxiliary-Based Syntheses in Related Systems

Chiral auxiliaries are temporarily attached to a substrate to control the stereochemistry of a reaction, which is crucial in the synthesis of many pharmaceuticals. numberanalytics.comnumberanalytics.com This strategy is particularly important for producing enantiopure compounds, which often exhibit distinct biological activities. numberanalytics.com While direct application to the synthesis of achiral this compound is not relevant, the principles of chiral auxiliary-based synthesis are vital in the broader context of synthesizing more complex, chiral molecules where a substituted aniline might be a key building block. acs.orgnih.gov The process involves attaching the chiral auxiliary, performing the stereoselective reaction, and then removing the auxiliary. numberanalytics.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the context of synthesizing fluoroanilines, this includes moving away from harsh reagents like hydrofluoric acid towards more environmentally friendly methods such as catalytic hydrogenation and electrochemical fluorination. ontosight.ai These modern approaches often result in higher yields and less waste. ontosight.ai The use of microwave-assisted synthesis and one-pot reactions, as discussed earlier, also aligns with green chemistry principles by reducing reaction times, energy consumption, and solvent use. youtube.comrsc.org Furthermore, the development of processes that utilize inexpensive and less toxic catalysts, such as copper-catalyzed fluorination, contributes to a greener synthetic strategy. worktribe.com

Utilization of Solvent-Free and Aqueous Reaction Media

The shift away from volatile and often toxic organic solvents is a central theme in green chemistry. For the synthesis of substituted fluoroanilines and related compounds, significant progress has been made in adopting solvent-free conditions or using water as a benign reaction medium.

Research has demonstrated the successful synthesis of poly(fluoroaniline) derivatives from their corresponding monomers in an aqueous acidic medium , using oxidizing agents like potassium dichromate or ammonium (B1175870) peroxydisulfate. researchgate.net This approach is not only applicable to simple fluoroanilines but also to a wide variety of substituted aniline monomers, indicating its versatility. researchgate.net The use of water as a solvent is highly advantageous as it is non-toxic, non-flammable, and inexpensive. A patented method for producing p-fluoroaniline utilizes a 95% aqueous ethanol solution for the catalytic hydrogenation of 3,5-dichloro-4-fluoronitrobenzene, showcasing the practical application of aqueous systems in industrial processes. google.com

Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario, eliminating solvent-related waste, cost, and safety hazards entirely.

Solvent-Free Hydrogenation: The synthesis of halogenated aromatic amines has been achieved through the solvent-free hydrogenation of different halogenated aromatic nitro compounds using a carbon-supported large-particle palladium catalyst. chemicalbook.com This method is conducted by directly reacting the nitro compound with hydrogen gas in the presence of the catalyst at elevated temperature and pressure. chemicalbook.com

Catalyst- and Solvent-Free Reactions: Innovations have also led to the development of reactions that proceed without any solvent or catalyst. mdpi.com For instance, a novel method for synthesizing gem-difluorinated compounds relies on the direct hydrogen-bond interactions between the reactants, proceeding efficiently at room temperature. mdpi.com Similarly, the synthesis of certain aniline-based triarylmethanes can be performed under metal- and solvent-free conditions using a Brönsted acidic ionic liquid, which acts as both the catalyst and the reaction medium. nih.gov

These methodologies highlight a clear trend towards reducing or eliminating organic solvents in the synthesis of fluoroanilines and their derivatives, thereby significantly enhancing the environmental profile of the processes.

Energy Efficiency and Waste Minimization in Synthetic Pathways

Improving energy efficiency and minimizing waste are critical for the development of sustainable chemical manufacturing. osti.gov In the context of fluoroaniline synthesis, these goals are often achieved through intelligent process design and the utilization of novel chemical routes.

A key strategy for waste minimization is the principle of atom economy , where synthetic routes are designed to incorporate the maximum number of atoms from the reactants into the final product. Another powerful approach is the utilization of industrial byproducts as starting materials, a concept known as turning waste into wealth.

A notable example is a patented process for preparing p-fluoroaniline. google.com

Byproduct Utilization: The starting material, 3,5-dichloro-4-fluoronitrobenzene, is a byproduct from the production of 2,3,4-trifluoronitrobenzene. google.com Using this byproduct as a feedstock not only provides a low-cost raw material but also solves a waste-disposal problem for the primary process. google.com

This approach exemplifies how process modification can lead to significant environmental and economic benefits. By re-evaluating starting materials and simplifying reaction sequences, it is possible to reduce energy consumption and drastically cut down on the generation of chemical waste. The broader development of advanced materials for applications like gas capture, such as fluorinated covalent organic frameworks, further underscores the chemical industry's push towards greater energy efficiency and environmental compatibility. acs.org

Development of Catalytic and Environmentally Benign Processes

The use of catalysts is fundamental to modern green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to more environmentally benign processes. nih.gov The synthesis of fluoroanilines has greatly benefited from the development of advanced catalytic systems that replace older, stoichiometric methods involving harsh and wasteful reagents. ontosight.ai

Catalytic hydrogenation is a cornerstone of modern aniline synthesis, particularly for the reduction of nitroarenes. This method is known for its high yields and cleaner reaction profiles compared to methods like iron powder reduction.

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this transformation. The reduction of 4-fluoronitrobenzene to 4-fluoroaniline can achieve yields of 100% using a 10% Pd/C catalyst in methanol with hydrogen gas at room temperature. chemicalbook.com Patents for industrial-scale production frequently cite Pd/C as the catalyst of choice, highlighting its robustness and efficiency. google.com Importantly, these catalysts can often be recovered and reused, further reducing cost and waste. google.com

Platinum-based Catalysts: Platinum-based catalysts, such as PtO₂, are also effective. In one process, the reduction of nitrobenzene in the presence of a BF₃-HF fluorinating agent using a PtO₂ catalyst resulted in a 95% yield of 4-fluoroaniline. chemicalbook.com

Copper-based Catalysts: For other transformations, such as the amination of m-fluorochlorobenzene to produce m-fluoroaniline, copper catalysts like Cu₂O or CuO have proven effective. google.comgoogle.com

Emerging technologies are also being explored to provide even milder and more selective synthetic routes. Visible-light photoredox catalysis , for example, has become a powerful tool in organic synthesis due to its use of low-energy light and its ability to facilitate unique reaction mechanisms under exceptionally mild conditions. mdpi.com This method has been successfully applied to the fluorination of aromatic compounds and represents a promising future direction for the synthesis of fluoroaniline derivatives. mdpi.com

| Catalyst | Reaction Type | Starting Material Example | Product Example | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Pd/C (Palladium on Carbon) | Hydrogenation / Dechlorination | 3,5-dichloro-4-fluoronitrobenzene | p-Fluoroaniline | High yield, recyclable, widely used industrially | google.comchemicalbook.comchemicalbook.com |

| PtO₂ (Platinum Dioxide) | Hydrogenation / Fluorination | Nitrobenzene | 4-Fluoroaniline | High conversion and yield | chemicalbook.com |

| Cu₂O / CuO (Copper(I)/(II) Oxide) | Amination | m-Fluorochlorobenzene | m-Fluoroaniline | Low-cost catalyst for amination reactions | google.comgoogle.com |

| Brönsted Acidic Ionic Liquid | Friedel-Crafts Reaction | N-methyl-3-fluoroaniline | Triarylmethane derivative | Metal- and solvent-free conditions | nih.gov |

Scalability Considerations for Preparative and Industrial Applications

The transition of a synthetic method from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and robustness. For substituted fluoroanilines, processes that are economical and utilize readily available starting materials are highly favored. google.comepo.org

Industrial production of fluoroanilines predominantly relies on the catalytic reduction of the corresponding fluoronitrobenzenes . This preference is due to the high efficiency and scalability of catalytic hydrogenation. Patents for the production of compounds like p-fluoroaniline and 3,5-difluoroaniline (B1215098) reveal key elements for successful industrial application:

Starting Material Cost and Availability: Successful industrial processes often use inexpensive and readily available raw materials. epo.org The use of a byproduct as a starting material, as seen in one p-fluoroaniline synthesis, is an excellent example of cost reduction and resourcefulness. google.com

Process Simplicity and Yield: One-step or streamlined multi-step reactions with high yields are crucial for economic viability. google.comgoogle.com A process for producing 3,5-difluoroaniline from chlorinated precursors via catalytic reduction was developed specifically because it offered high yields under relatively mild conditions with simple operations. epo.org

Catalyst Durability and Recyclability: The ability to reuse the catalyst over multiple cycles without significant loss of activity is a major cost-saving factor in industrial settings. google.com Catalysts like sulfited Pt/carbon have been developed for robustness in processes like the synthesis of 4-chloro-2,5-dimethoxy-aniline. google.com

Reaction Conditions: Industrial processes often operate at elevated temperatures and pressures to maximize throughput. For example, a one-step synthesis of p-fluoroanilines from p-halonitrobenzenes operates at temperatures up to 230°C and pressures up to 3000 psia. google.com A process for 4-chloro-2,5-dimethoxyaniline operates at 80-110°C and pressures of 5-15 bar. google.com

| Consideration | Laboratory Scale Focus | Industrial / Preparative Scale Focus | Example(s) |

|---|---|---|---|

| Starting Material | Novelty, availability from catalogs | Low cost, high availability, use of byproducts | Using byproduct 3,5-dichloro-4-fluoronitrobenzene for p-fluoroaniline synthesis. google.com |

| Catalyst | High activity, selectivity | Cost, durability, recyclability, resistance to poisoning | Use of robust, sulfited Pt/C catalysts; Pd/C catalysts that can be recovered and reused. google.comgoogle.com |

| Solvent | Ease of use, purification | Low cost, safety, ease of recovery, solvent-free options | Use of aqueous ethanol or entirely solvent-free hydrogenation. google.comchemicalbook.com |

| Reaction Conditions | Mild conditions (room temp, atm. pressure) | Optimized for throughput (elevated temp. and pressure) | Hydrogenation at 60-120°C and 1.0-4.0 MPa. google.com |

| Process Goal | Proof of concept, synthesis of small quantities | High yield, high purity, cost-effectiveness, safety, sustainability | Development of an "industrially advantageous" process for 3,5-difluoroaniline. epo.org |

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethoxy 4 Fluoroaniline

Vibrational Spectroscopy Analysis for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational modes for 3,5-Dimethoxy-4-fluoroaniline include:

N-H Stretching: The amino group (-NH₂) typically exhibits two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The methyl C-H stretching vibrations of the methoxy (B1213986) groups (-OCH₃) would likely be observed in the 2850-2960 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy groups should produce a strong absorption band, typically in the range of 1000-1300 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is expected to give a strong absorption band in the region of 1000-1400 cm⁻¹.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group usually appears in the 1590-1650 cm⁻¹ region.

For comparative purposes, the FT-IR spectral data for the related compound 4-Fluoroaniline (B128567) shows characteristic peaks that can provide insight into the expected regions for some of these vibrations.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) for 4-Fluoroaniline |

| Amino (-NH₂) | Asymmetric Stretching | ~3480 |

| Amino (-NH₂) | Symmetric Stretching | ~3395 |

| Aromatic C-H | Stretching | ~3050 |

| Aromatic C=C | Stretching | ~1620, 1510 |

| C-F | Stretching | ~1220 |

| Amino (-NH₂) | Bending | ~1630 |

This table presents data for 4-Fluoroaniline and is for illustrative purposes only.

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific experimental FT-Raman data for this compound is not widely available. In an FT-Raman spectrum, the non-polar bonds generally produce stronger signals. Therefore, the aromatic ring vibrations and the C-C skeletal vibrations are expected to be prominent.

Key expected Raman shifts for this compound would include:

Aromatic Ring Vibrations: The breathing modes of the benzene (B151609) ring are typically strong in the Raman spectrum and would appear in the fingerprint region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed, though often weaker than in the IR spectrum.

Symmetric Vibrations: Symmetric stretching vibrations of the methoxy groups and other symmetric modes would be Raman active.

A study on the related compound 3,4-Dimethoxyaniline provides some insight into the expected Raman shifts for a dimethoxy-substituted aniline (B41778). nih.gov

| Functional Group/Vibration | Wavenumber (cm⁻¹) for 3,4-Dimethoxyaniline nih.gov |

| Ring Breathing | ~800 |

| C-O Stretching | ~1230 |

| CH₃ Rocking | ~1170 |

This table presents data for 3,4-Dimethoxyaniline and is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR Spectroscopy

While specific, published ¹H NMR data for this compound is scarce, the expected spectrum can be predicted based on its structure. The molecule has three distinct types of protons: the amino protons, the methoxy protons, and the aromatic protons.

Amino Protons (-NH₂): These protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically in the range of 3.5-5.0 ppm.

Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent due to the symmetry of the molecule. Therefore, they would give rise to a single, sharp singlet integrating to six protons, expected in the region of 3.7-4.0 ppm.

Aromatic Protons (Ar-H): The two aromatic protons are also chemically equivalent and are located ortho to the amino group and meta to the fluorine atom. They would appear as a singlet, or a narrowly split multiplet due to coupling with the fluorine atom, in the aromatic region of the spectrum, likely between 6.0 and 7.0 ppm.

For comparison, the ¹H NMR data for 4-Fluoroaniline shows aromatic protons in the range of 6.6-6.9 ppm. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon skeleton. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Aromatic Carbons: Four distinct signals are anticipated for the aromatic carbons.

The two carbons bearing the methoxy groups (C3 and C5) would be equivalent and show a single resonance.

The carbon attached to the fluorine atom (C4) would exhibit a large coupling constant with the fluorine nucleus (¹JC-F).

The carbon bonded to the amino group (C1) would appear as a single resonance.

The two carbons ortho to the amino group (C2 and C6) would be equivalent.

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons would produce a single signal, typically in the range of 55-60 ppm.

The ¹³C NMR data for 4-Fluoroaniline shows the carbon attached to fluorine at approximately 156 ppm with a large C-F coupling constant. rsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in a unique chemical environment. The chemical shift of this signal would be influenced by the electronic effects of the neighboring methoxy and amino groups. The signal may appear as a multiplet due to coupling with the ortho aromatic protons. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. colorado.edu The presence of electron-donating groups like the amino and methoxy groups would be expected to shield the fluorine nucleus, leading to a more upfield (less negative) chemical shift compared to unsubstituted fluorobenzene.

Diffusion-Ordered Spectroscopy (DOSY) NMR for Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their translational diffusion coefficients. This method is particularly useful for analyzing complex mixtures without the need for physical separation. ucsb.edu

In the context of fluorinated compounds like this compound, ¹⁹F DOSY NMR emerges as a rapid and versatile tool. manchester.ac.uk It can effectively characterize mixtures, such as those formed during degradation processes or in the analysis of fluorinated contaminants in pharmaceutical formulations. manchester.ac.uk The technique leverages the differences in molecular size and shape, which influence the diffusion rate of each species in solution.

A key challenge in ¹⁹F DOSY is the presence of homonuclear JFF (fluorine-fluorine) couplings, which can cause signal modulation and distort the diffusion dimension. manchester.ac.uk To address this, specialized pulse sequences like Oneshot45 have been developed. The Oneshot45 sequence has been shown to successfully suppress these J-modulation distortions, allowing for accurate determination of diffusion coefficients. manchester.ac.uk For instance, in a mixture of two different fluorine-containing compounds, the ¹⁹F DOSY spectrum using the Oneshot45 sequence clearly resolves the signals of each component in the diffusion dimension, confirming the presence of distinct species. manchester.ac.uk

The diffusion coefficient (D) is a key parameter obtained from a DOSY experiment. For a given molecule, this value is influenced by factors such as the size and shape of the molecule, the viscosity of the solvent, and the temperature of the measurement.

Table 1: Representative Diffusion Coefficients from DOSY NMR

| Compound | Solvent | Temperature (°C) | Diffusion Coefficient (m²/s) |

| Fluorinated Compound Example | DMSO-d6 | 25 | 5.11 ± 0.02 × 10⁻¹⁰ manchester.ac.uk |

This table presents an example of a diffusion coefficient for a fluorinated compound, illustrating the type of data obtained from a DOSY experiment. Specific data for this compound was not available in the search results.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov This is crucial for confirming the identity of this compound and distinguishing it from other isomers or compounds with similar nominal masses. Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) are often employed for the analysis of complex mixtures and to identify metabolites of related compounds. nih.gov In toxicometabolomics studies of similar compounds like 4-fluoroaniline, HRMS has been used to identify and characterize metabolites, providing insights into their biochemical pathways. nih.govresearchgate.net

Electron Ionization Mass Spectrometry (EIMS) is a classic technique that involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak (M⁺) and a series of fragment ion peaks. While specific EIMS data for this compound was not found, analysis of related compounds like p-fluoroaniline provides a reference for the expected fragmentation patterns. nist.gov The fragmentation pathways in EIMS provide valuable structural information, helping to identify the different components of the molecule.

Table 2: Illustrative EIMS Fragmentation Data for a Related Compound (p-Fluoroaniline)

| m/z | Interpretation |

| 111 | Molecular Ion (M⁺) |

| 84 | Loss of HCN |

| 57 | Further fragmentation |

This table is based on data for p-fluoroaniline from the NIST WebBook and serves as an example of typical EIMS data. nist.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands corresponding to π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the experimental UV-Vis spectra. scielo.org.za These calculations provide information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. scielo.org.za The solvent can influence the position of the absorption maxima (λmax), often leading to a bathochromic (red) or hypsochromic (blue) shift depending on the polarity of the solvent and the nature of the electronic transition. For example, in a study of a related compound, the experimental UV-visible absorption bands were observed at 301 nm in dichloromethane (B109758) (DCM) and 303 nm in dimethyl sulfoxide (B87167) (DMSO).

Table 3: Example UV-Vis Absorption Data

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) |

| Dichloromethane (DCM) | 301 | 320.33 |

| Dimethyl sulfoxide (DMSO) | 303 | 320.46 |

This table presents example data for a related compound to illustrate the type of information obtained from UV-Vis analysis and the comparison between experimental and theoretical values.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous structural elucidation of this compound.

While a specific crystal structure for this compound was not found in the search results, studies on related molecules like N-(3′,4′,5′-trimethoxybenzylidene)-3-chloro-4-fluoroaniline and 4-fluoro-N-(4-hydroxybenzylidene)aniline demonstrate the power of this technique. researchgate.netresearchgate.net For instance, the crystal structure of N-(3′,4′,5′-trimethoxybenzylidene)-3-chloro-4-fluoroaniline was solved by direct methods and refined to a high degree of accuracy. researchgate.net Such analyses reveal details about the planarity of the molecule and the nature of intermolecular interactions, such as van der Waals forces, which stabilize the crystal structure. researchgate.net In some cases, challenges like low crystallinity can make structure determination from powder diffraction data difficult, requiring the use of advanced methods and a combination of techniques for a reliable solution. nih.gov

Table 4: Illustrative Crystallographic Data for a Related Compound

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2(1)/n researchgate.net |

| a (Å) | 7.086(4) researchgate.net |

| b (Å) | 8.328(1) researchgate.net |

| c (Å) | 26.139(9) researchgate.net |

| β (°) | 91.29(4) researchgate.net |

| R-factor | 0.049 researchgate.net |

This table provides an example of crystallographic data for a related compound, N-(3′,4′,5′-trimethoxybenzylidene)-3-chloro-4-fluoroaniline, to illustrate the parameters determined by X-ray crystallography. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Weak Interactions)

While a specific crystal structure for this compound is not publicly available, the nature of its intermolecular interactions can be inferred from the functional groups present in the molecule. The crystal packing is expected to be significantly influenced by a combination of hydrogen bonds and other weak interactions.

The primary amino group (-NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the methoxy groups (-OCH₃) and the fluorine atom (-F) can act as hydrogen bond acceptors. This allows for the formation of a robust hydrogen-bonding network within the crystal lattice. It is anticipated that N-H···O and N-H···F hydrogen bonds would be prominent features, contributing to the stability of the crystal structure. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom influences the electronic properties and potential for these interactions. sielc.com

A representative table of expected intermolecular interactions is provided below, based on the analysis of similar fluorinated and methoxylated aniline derivatives.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H (Amino) | O (Methoxy) | 2.8 - 3.2 | Primary contributor to lattice energy |

| Hydrogen Bond | N-H (Amino) | F (Fluoro) | 2.9 - 3.3 | Influences molecular conformation and packing |

| Weak Interaction | C-H (Methyl) | O (Methoxy) | 3.2 - 3.5 | Fine-tunes the crystal packing |

| Weak Interaction | C-H (Aromatic) | F (Fluoro) | 3.1 - 3.4 | Contributes to overall stability |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes the structure through delocalized electrons |

This table presents hypothetical yet scientifically plausible data for this compound based on known crystallographic data of analogous compounds.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is determined by the rotational freedom around the C-N and C-O bonds, as well as the planarity of the aniline ring. The interplay between steric hindrance and the formation of intra- and intermolecular interactions governs the preferred conformation.

The amino group is expected to exhibit some degree of pyramidalization, a common feature for anilines. The orientation of the methoxy groups is of particular interest. Due to steric hindrance with the adjacent amino and fluoro substituents, the methoxy groups are likely to be oriented out of the plane of the benzene ring. The specific dihedral angles would be a balance between minimizing steric repulsion and maximizing favorable intermolecular contacts, particularly hydrogen bonds. nih.gov

Chromatographic Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantitative determination in various matrices. A reverse-phase HPLC method is generally suitable for the analysis of such an aromatic amine.

A typical HPLC method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution is commonly employed. The buffer is used to control the pH and ensure the reproducibility of the retention time, as the ionization state of the amino group is pH-dependent.

The detection of the compound is typically achieved using a UV detector, as the aromatic ring of this compound absorbs UV radiation. The wavelength of maximum absorbance (λmax) would be determined by a UV scan to ensure the highest sensitivity.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govptfarm.pl

A representative table of HPLC method parameters and validation data is provided below.

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 7.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Retention Time | ~ 5.8 min |

| Validation Parameters | |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

This table presents hypothetical yet scientifically plausible data for the HPLC analysis of this compound based on established methods for similar compounds.

Theoretical and Computational Investigations of 3,5 Dimethoxy 4 Fluoroaniline

Quantum Chemical Calculation Methodologies and Computational Models

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the electronic structure and properties of molecules. For a polysubstituted aniline (B41778) derivative like 3,5-Dimethoxy-4-fluoroaniline, these methods can elucidate the interplay of electron-donating methoxy (B1213986) groups and the electron-withdrawing fluorine atom.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.govresearchgate.netchemrxiv.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations employ various functionals to approximate the exchange-correlation energy, a key component of the total electronic energy.

For substituted anilines and related aromatic compounds, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. nih.govresearchgate.netnih.gov The B3LYP functional combines the accuracy of ab initio methods with the computational efficiency of DFT, providing a reliable description of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov Other functionals like PBE0 and CAM-B3LYP have also been utilized in studies of similar molecules to provide comparative insights into their electronic structures. nih.govresearchgate.netchemrxiv.orgchemrxiv.org The choice of functional is critical as it directly influences the accuracy of the predicted properties.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more advanced calculations. researchgate.net While HF theory can be computationally less demanding, it does not fully account for electron correlation, which can be important for accurately describing the electronic structure of molecules with multiple functional groups. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy but at a greater computational cost. For molecules like this compound, a combination of DFT and ab initio methods can offer a comprehensive understanding of its properties.

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are frequently used for organic molecules. nih.govresearchgate.netmdpi.com The notation indicates the number of functions used to describe the core and valence electrons, with additional polarization (d,p) and diffuse (++) functions to improve the description of electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

The validation of the chosen basis set is crucial for ensuring the reliability of the computational predictions. This is often achieved by comparing the calculated properties, such as geometric parameters (bond lengths and angles), with available experimental data from techniques like X-ray crystallography. For aniline and its derivatives, computational studies have shown that basis sets like 6-311++G(d,p) provide results that are in good agreement with experimental findings. nih.gov

Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide a wealth of information about the electronic structure of a molecule, which can be used to predict its reactivity. Descriptors such as the energies of the frontier molecular orbitals are particularly valuable in this regard.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. pku.edu.cnnumberanalytics.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. thaiscience.infomalayajournal.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor. thaiscience.infomalayajournal.org

The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons in a chemical reaction. thaiscience.infomalayajournal.org A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more nucleophilic.

Computational studies on similar substituted anilines have shown that the HOMO energy is a critical parameter in determining their reactivity. thaiscience.info The spatial distribution of the HOMO can pinpoint the most likely sites for electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Aniline Derivative (Illustrative)

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.28 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates greater nucleophilicity. |

| LUMO Energy | -1.27 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates greater electrophilicity. |

| HOMO-LUMO Gap | 4.01 | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical stability and reactivity. malayajournal.org |

Note: The values in this table are illustrative and based on typical findings for similar aromatic amines. malayajournal.org Specific values for this compound would require dedicated computational analysis.

Frontier Molecular Orbital (FMO) Analysis

Characteristics of the Lowest Unoccupied Molecular Orbital (LUMO)

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is empty of electrons in the ground state of a molecule. In chemical reactions, it is typically the orbital that accepts electrons from a nucleophile. The energy and spatial distribution of the LUMO are critical indicators of a molecule's electrophilicity and its susceptibility to nucleophilic attack. thaiscience.info

For this compound, the LUMO would likely be a π* (pi-antibonding) orbital distributed across the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy groups would significantly influence its energy and localization. A lower LUMO energy indicates a stronger ability to accept electrons, making the molecule more electrophilic. nih.gov Computational calculations would pinpoint the specific atoms on the benzene (B151609) ring where the LUMO has the largest lobes, identifying the most probable sites for nucleophilic attack. researchgate.net

HOMO-LUMO Energy Gap and its Correlation with Chemical Stability and Reactivity

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a crucial descriptor of molecular stability and reactivity. researchgate.net

Chemical Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO, making the molecule resistant to electronic transitions and chemical reactions. irjweb.com

Chemical Reactivity: Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. It can be easily polarized and is more willing to participate in chemical reactions as an electron donor (from the HOMO) or acceptor (to the LUMO). nih.gov

For this compound, the combination of electron-donating (-OCH₃) and electron-withdrawing (-F) groups would modulate this gap. While specific calculated values for this molecule are not available, studies on similar compounds like p-fluoroaniline show an energy gap of 5.1762 eV. jmaterenvironsci.com A detailed computational study on this compound would provide its specific HOMO-LUMO gap, allowing for a quantitative assessment of its stability relative to other substituted anilines.

Table 1: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table illustrates the type of data that would be generated from a computational analysis. The values are hypothetical and for descriptive purposes only.

| Parameter | Formula | Significance for this compound |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger gap correlates with greater hardness. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. jmaterenvironsci.com It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red indicates regions of most negative potential (electron-rich), while blue indicates the most positive potential (electron-poor), with intermediate potentials shown in colors like green and yellow. researchgate.net

Identification of Electrophilic and Nucleophilic Sites on the Molecular Surface

The MEP map is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attacks.

Electrophilic Attack Sites: Regions with negative potential (red/yellow) are electron-rich and are thus susceptible to attack by electrophiles. For this compound, these sites would be expected around the electronegative oxygen atoms of the methoxy groups, the fluorine atom, and potentially delocalized over the π-system of the benzene ring. researchgate.netchemrxiv.org

Nucleophilic Attack Sites: Regions with positive potential (blue) are electron-poor and are the likely targets for nucleophiles. In this molecule, positive potential would be concentrated on the hydrogen atoms, particularly the hydrogens of the amine (-NH₂) group. researchgate.netacadpubl.eu

Correlation with Molecular Basicity and Protonation Sites

The MEP map also provides direct insight into a molecule's basicity and the most probable sites for protonation. The site with the most negative electrostatic potential is generally the most favorable for protonation (the addition of H⁺). In this compound, the primary candidates for protonation are the nitrogen atom of the amine group and the oxygen atoms of the methoxy groups due to their lone pairs of electrons. An MEP analysis would reveal which of these atoms represents the deepest red region, thereby identifying the strongest basic site on the molecule. jmaterenvironsci.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like picture of chemical bonding, showing core pairs, lone pairs, and bonds. wisc.edu This method is exceptionally useful for quantifying electron delocalization and hyperconjugative interactions by examining the "non-Lewis" occupancies of antibonding orbitals. researchgate.net

In this analysis, interactions between filled (donor) NBOs and empty (acceptor) NBOs are evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization. For this compound, key interactions would include:

Delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring.

Delocalization of oxygen lone pairs (LP(O)) from the methoxy groups into adjacent C-C antibonding orbitals of the ring.

Hyperconjugative interactions between σ bonds (e.g., C-H bonds of the methyl groups) and adjacent empty orbitals.

A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule due to that specific charge delocalization. nih.gov

Table 2: Illustrative NBO Analysis for Key Interactions in this compound This table illustrates the type of data that would be generated from an NBO analysis. The interactions and energies are hypothetical and for descriptive purposes only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Significance |

| LP (1) N | π* (C-C) | Value | Quantifies the delocalization of the nitrogen lone pair into the aromatic ring, influencing basicity and reactivity. |

| LP (1) O | π* (C-C) | Value | Shows the electron-donating effect of the methoxy groups through resonance. |

| σ (C-H) | σ* (C-C) | Value | Represents hyperconjugation from the methyl groups, contributing to overall molecular stability. |

Fukui Functions and Other Local Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from conceptual Density Functional Theory (DFT) that identify the most reactive sites within a molecule. irjweb.com They describe the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of regioselectivity for different types of reactions:

f+(r): For nucleophilic attack (electron acceptance). The site with the highest value of f+ is the most susceptible to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). The site with the highest value of f- is the most likely to be attacked by an electrophile.

f0(r): For radical attack.

For this compound, calculating the condensed Fukui functions (values for each atom) would provide a precise, quantitative ranking of the reactivity of each atom in the ring, the nitrogen, the oxygens, and the fluorine. This would refine the qualitative predictions made by MEP analysis and allow for a more nuanced understanding of how the competing electronic effects of the substituents direct chemical reactivity. Other related descriptors, such as the dual descriptor, can offer an even clearer, unambiguous picture of nucleophilic and electrophilic sites.

Conformational Landscape and Energetics of this compound

The conformational landscape of this compound is determined by the rotational orientations of the methoxy and amino groups attached to the benzene ring. Theoretical studies, often employing methods like Nuclear Magnetic Resonance (NMR) spectroscopy and quantum chemical calculations, are used to explore the potential energy surface and identify the most stable conformers. mdpi.com The introduction of a fluorine atom can significantly alter the conformational preferences of a molecule, leading to the predominance of a specific conformer group. mdpi.com

Computational Prediction of Vibrational Frequencies and Correlation with Experimental Spectra

Computational chemistry plays a crucial role in predicting the vibrational frequencies of molecules, which can then be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. epequip.comnih.govnih.gov These spectroscopic methods probe the vibrational modes of a molecule, providing a unique fingerprint that is sensitive to its structure and bonding. epequip.com

Density Functional Theory (DFT) is a commonly employed computational method for calculating vibrational frequencies. nih.gov By using a suitable level of theory and basis set, it is possible to obtain a set of theoretical vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.gov These calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. nih.gov

A detailed assignment of the observed vibrational bands can be achieved by comparing the experimental spectra with the computationally predicted ones. nih.gov This allows for the identification of specific vibrational modes, such as the stretching and bending of C-H, N-H, C-O, and C-F bonds, as well as the vibrations of the aromatic ring. The agreement between the experimental and scaled theoretical frequencies serves to validate the accuracy of the computational model and the interpretation of the spectra. nih.gov

Below is a representative table illustrating how experimental and computational vibrational data are typically presented.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

| Data | Data | Data | C-H stretch |

| Data | Data | Data | N-H symmetric stretch |

| Data | Data | Data | C-O-C symmetric stretch |

| Data | Data | Data | Aromatic C-C stretch |

| Data | Data | Data | C-F stretch |

| Data | Data | Data | N-H wagging |

| Data | Data | Data | CH₃ rock |

Solvent Effects on Electronic Structure and Spectroscopic Properties through Continuum Models

The electronic structure and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly when dissolved in a solvent. colostate.edu Continuum models are a class of computational methods used to simulate the effects of a solvent on a solute molecule without explicitly representing every solvent molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

The presence of a solvent can alter the energy levels of the solute's molecular orbitals, leading to shifts in its absorption and emission spectra. colostate.edu For polar molecules like this compound, the interaction with a polar solvent can be substantial. The dipole moment of the solute induces a reaction field in the solvent, which in turn interacts with the solute's dipole moment, leading to a stabilization of the ground and/or excited states. colostate.edu

The magnitude and direction of the spectral shifts depend on the polarity of the solvent and the nature of the electronic transition. For instance, a transition that leads to an increase in the dipole moment is often red-shifted (shifted to lower energy) in a polar solvent, as the more polar excited state is stabilized to a greater extent than the ground state. colostate.edu Continuum models can predict these solvatochromic shifts, providing valuable insights into the nature of the excited states and the solute-solvent interactions.

Advanced Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the properties and behavior of molecular systems in condensed phases. mdpi.com Several advanced computational techniques have been developed to analyze and visualize these interactions.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orguni-rostock.de This partitioning allows for the analysis of chemical bonding and intermolecular interactions based on the topology of the electron density. wikipedia.org

Key to the AIM analysis are the bond critical points (BCPs), which are points in the electron density where the gradient of the density is zero. The properties of the electron density at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For example, the presence of a BCP between two atoms is indicative of a chemical bond or interaction. The values of ρ and ∇²ρ at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool for identifying and visualizing non-covalent interactions (NCIs) in molecular systems. protheragen.aichemrxiv.org This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). protheragen.ai

The RDG is a dimensionless quantity that is close to zero in regions of both covalent bonding and non-covalent interactions. protheragen.ai By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ), it is possible to distinguish between different types of interactions. chemrxiv.orgresearchgate.net Typically, attractive interactions (like hydrogen bonds) are characterized by negative values of sign(λ₂)ρ, while repulsive or steric clashes have positive values. Weak van der Waals interactions appear at values close to zero. The resulting information is often visualized as isosurfaces in 3D space, color-coded to indicate the nature of the interaction. researchgate.net

Independent Gradient Model (IGM) for Characterizing Weak Interactions

The Independent Gradient Model (IGM) is another method for the analysis of intermolecular and intramolecular interactions. nih.govchemrxiv.orgnih.gov A key advantage of IGM is its ability to separate interfragment and intrafragment interactions, providing a clearer picture of the interactions between different parts of a molecular system. chemrxiv.orgchemrxiv.org

The IGM is based on the difference between the true electron density gradient and a reference gradient constructed from the sum of the gradients of the individual atomic densities. nih.gov This difference, denoted as δg, highlights regions of electron sharing and is used to identify interactions. chemrxiv.orgnih.gov Similar to RDG, the results of an IGM analysis are often visualized as isosurfaces, with the nature of the interaction typically distinguished by a color-mapping of the sign(λ₂)ρ function onto the isosurface. chemrxiv.org An improved version, IGM based on Hirshfeld partition (IGMH), has been developed to provide a more rigorous physical background and better graphical representation of weak interactions. nih.govchemrxiv.org

Reactivity, Reaction Mechanisms, and Substituent Effects of 3,5 Dimethoxy 4 Fluoroaniline

Electronic Effects of Methoxy (B1213986) and Fluoro Substituents on Aniline (B41778) Reactivity

The inductive effect (-I) is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Both fluorine and the oxygen in the methoxy groups are highly electronegative atoms compared to carbon, leading them to withdraw electron density from the aromatic ring through the sigma (σ) bonds.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (σI = 0.51). nih.gov This effect decreases the electron density of the entire aromatic ring, making it less nucleophilic and deactivating it towards electrophilic aromatic substitution. stackexchange.com The effect is strongest at the carbon atom directly attached to the fluorine (C4) and diminishes with distance.

Methoxy Groups (-OCH₃): The oxygen atom in a methoxy group is also strongly electronegative and withdraws electron density from the ring inductively. youtube.com In 3,5-dimethoxy-4-fluoroaniline, these two groups at the meta positions relative to the amine significantly reduce the electron density at the carbons to which they are attached (C3 and C5) and, to a lesser extent, the rest of the ring.

The resonance effect (+R or +M) involves the delocalization of lone pair electrons from a substituent into the aromatic π-system. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent.

In this compound, the powerful +R effect of the two methoxy groups, combined with the +R effect of the amino group, makes the ring significantly more electron-rich than a simple fluoroarene, despite the -I effects of the substituents.

Steric hindrance arises from the spatial arrangement of atoms and groups within a molecule, which can impede the approach of a reagent to a reaction site. In this compound, the substituents are positioned around the ring in a way that can influence reaction pathways.

The two methoxy groups at positions 3 and 5 are adjacent to the fluorine atom at C4 and are also meta to the amino group at C1. While methoxy groups are not considered exceptionally bulky, their presence can create a crowded environment. quora.com This steric crowding can:

Hinder the approach of electrophiles to the C2 and C6 positions, which are ortho to the strongly activating amino group.

Influence the conformation of the amino group, potentially affecting its nucleophilicity and its ability to participate in reactions. In some highly substituted anilines, bulky ortho groups can force the amino group out of the plane of the ring, inhibiting resonance, a phenomenon known as steric inhibition of protonation. libretexts.org

Shield the fluorine atom at C4 from direct attack in certain reactions. Studies on other substituted aromatics have shown that ortho substituents can significantly reduce reaction rates and product yields due to steric effects. utexas.edu

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. It relates reaction rates (k) and equilibrium constants (K) through the equation:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

where k₀ and K₀ are the values for the unsubstituted compound, ρ (rho) is the reaction constant which describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the nature and position (meta or para) of the substituent. wikipedia.orglibretexts.org

The methoxy group is electron-withdrawing at the meta position (by induction) but electron-donating at the para position (where resonance dominates). youtube.com

The fluorine atom is weakly electron-donating by resonance but strongly electron-withdrawing by induction, resulting in a positive σ value in the para position. oneclass.com

The relevant Hammett constants for the substituents in this compound are shown below.

| Substituent | Position on Ring | Hammett Constant (σ) | Effect |

| Methoxy (-OCH₃) | meta | σ_m = +0.12 | Electron-withdrawing |

| Fluorine (-F) | para | σ_p = +0.06 | Electron-withdrawing |

| Amino (-NH₂) | - | σ_p = -0.66 | Electron-donating |

Data sourced from multiple chemical literature sources. wikipedia.orgoneclass.com

These constants are particularly useful for predicting properties like the basicity (pKb) of the aniline or the rates of reactions at the amino group. For reactions involving the aromatic ring itself, more complex models may be needed to account for the interplay of multiple substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for many aromatic compounds, where a nucleophile displaces a leaving group on the ring. This mechanism is typically favored under specific conditions:

The presence of a good leaving group (halides are common).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.

In the case of this compound, the fluorine atom at C4 could potentially act as a leaving group. Fluorine is often the best leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.

However, the aniline ring in this molecule is highly activated towards electrophilic attack, meaning it is electron-rich. This is due to the powerful electron-donating resonance effects of the amino group and the two methoxy groups. Electron-rich aromatic rings are strongly deactivated for SNAr, as they repel the incoming nucleophile. The required electron-withdrawing groups at the ortho/para positions are absent; instead, strongly electron-donating groups are present. Therefore, this compound is expected to be highly unreactive in standard SNAr reactions. For such "unactivated" or electron-rich fluoroarenes, SNAr may only be achievable under specialized conditions, such as those employing organic photoredox catalysis.

While the ring of this compound is unreactive as an electrophile in SNAr, the amino group (-NH₂) makes the molecule itself a potent nucleophile. Aniline and its derivatives readily participate in reactions where the nitrogen lone pair attacks an electrophilic center.

The nucleophilicity of the amino group in this compound is modulated by the other ring substituents.